molecular formula C21H26N4O2S B5005744 [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-5-yl)methanone

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-5-yl)methanone

Cat. No.: B5005744
M. Wt: 398.5 g/mol
InChI Key: WHRDBAQQDHDGOJ-MOPGFXCFSA-N
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Description

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone is a complex organic compound with a unique structure that includes a thiomorpholine ring, a spiroindene moiety, and a pyrazole group

Properties

IUPAC Name

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-19-18(24-11-13-28-14-12-24)15-3-1-2-4-16(15)21(19)6-9-25(10-7-21)20(27)17-5-8-22-23-17/h1-5,8,18-19,26H,6-7,9-14H2,(H,22,23)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRDBAQQDHDGOJ-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(C(C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCSCC4)O)C(=O)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone involves multiple steps. The synthetic route typically starts with the preparation of the thiomorpholine ring, followed by the formation of the spiroindene structure. The final step involves the introduction of the pyrazole group. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the spiroindene ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include sulfoxides, alcohols, and substituted spiroindene derivatives.

Scientific Research Applications

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and pyrazole group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

[(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone can be compared with other similar compounds, such as:

    Spiroindene derivatives: These compounds share the spiroindene moiety but may have different functional groups attached.

    Thiomorpholine derivatives: These compounds contain the thiomorpholine ring but differ in their overall structure and functional groups.

    Pyrazole derivatives: These compounds include the pyrazole group but vary in their additional substituents and overall structure.

The uniqueness of [(1R,2R)-2-hydroxy-1-thiomorpholin-4-ylspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(1H-pyrazol-5-yl)methanone lies in its combination of these three distinct moieties, which contribute to its diverse range of applications and potential biological activities.

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